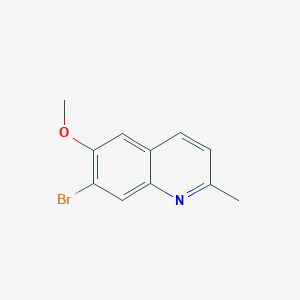

7-Bromo-6-methoxy-2-methylquinoline

Description

Overview of the Quinoline (B57606) Heterocyclic System in Chemical and Biological Sciences

The quinoline scaffold, with its fused benzene (B151609) and pyridine (B92270) rings, represents a critical area of interest in medicinal chemistry due to its widespread presence in bioactive compounds. researchgate.netorientjchem.org

Quinoline, a compound with the chemical formula C₉H₇N, was first isolated from coal tar in 1834. rsc.orgwikipedia.org Structurally, it is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. vedantu.comnih.gov This fusion of a benzenoid and a heterocyclic ring gives quinoline its unique chemical properties and makes it a versatile building block in organic synthesis. nih.govecorfan.org The nitrogen atom in the pyridine ring imparts weak basic properties to the molecule. vedantu.comnih.gov

The quinoline nucleus is a key component in a multitude of compounds that exhibit a wide array of pharmacological activities. rsc.orgbiointerfaceresearch.comnih.gov The versatility of the quinoline scaffold has allowed for the development of drugs with various therapeutic applications. orientjchem.org

Anticancer: Numerous quinoline derivatives have been investigated for their potential as anticancer agents. tandfonline.comnih.govarabjchem.org They have been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and disrupt cell migration and angiogenesis (the formation of new blood vessels that tumors need to grow). arabjchem.orgrsc.org Some quinoline-based compounds are currently in clinical trials for various types of cancer. tandfonline.comrsc.org

Antimicrobial: The quinoline core is present in many antibacterial and antifungal agents. biointerfaceresearch.comtandfonline.comnih.govnih.govapjhs.com Fluoroquinolones, a class of synthetic antibiotics, are a prime example of the successful application of the quinoline scaffold in combating bacterial infections. rsc.org

Antiviral: Researchers have also explored the antiviral potential of quinoline derivatives against a range of viruses, including the dengue virus and human immunodeficiency virus (HIV). nih.govnih.govresearchgate.netresearchgate.net These compounds can interfere with various stages of the viral life cycle. wikipedia.org

Anti-inflammatory: Certain quinoline derivatives have demonstrated significant anti-inflammatory properties. researchgate.netnih.govepa.govingentaconnect.com They can target key enzymes and signaling pathways involved in the inflammatory response. nih.govingentaconnect.com

Antimalarial: Historically, quinoline derivatives have played a pivotal role in the fight against malaria. nih.govnih.govmdpi.com Quinine, an alkaloid extracted from the bark of the Cinchona tree, was the first effective treatment for malaria. mdpi.com Synthetic quinolines like chloroquine (B1663885) and mefloquine (B1676156) have also been widely used as antimalarial drugs. biointerfaceresearch.comnih.gov

Strategic Importance of Substituted Quinoline Scaffolds in Academic Research

The ability to modify the basic quinoline structure through the introduction of various functional groups is a key reason for its prominence in academic and industrial research. nih.gov

The functionalization of the quinoline ring is a powerful strategy for creating a vast library of new chemical entities with diverse properties. rsc.orgnih.gov By strategically adding different substituents at various positions on the quinoline core, chemists can fine-tune the molecule's electronic and steric properties. mdpi.comnih.gov This allows for the systematic exploration of structure-activity relationships (SAR), which is crucial for optimizing the biological activity of a compound. youtube.com

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. tandfonline.comnih.govtandfonline.com The quinoline ring system is considered a classic example of a privileged scaffold. rsc.orgtandfonline.comnih.gov Its rigid, planar structure and the presence of a nitrogen atom that can act as a hydrogen bond acceptor allow it to interact favorably with a wide range of biological macromolecules, including enzymes and receptors. tandfonline.comtandfonline.com This inherent "druggability" makes quinoline an attractive starting point for the design of new therapeutic agents. nih.gov

Rationale for Investigating 7-Bromo-6-methoxy-2-methylquinoline as a Specific Chemical Entity

The specific compound, this compound, represents a compelling subject for chemical investigation due to the unique combination of substituents on the quinoline core. The presence of a bromine atom at the 7-position, a methoxy (B1213986) group at the 6-position, and a methyl group at the 2-position creates a distinct electronic and steric profile.

The strategic placement of these functional groups on the quinoline scaffold provides a unique opportunity to explore its synthetic utility and potential as a precursor for more complex molecules with novel biological activities. Understanding the chemical properties and reactivity of this compound is a critical step in unlocking its potential for applications in materials science and medicinal chemistry.

Significance of Halogenation (Bromine) in Chemical Reactivity and Biological Modulation

The introduction of a halogen, such as bromine, onto the quinoline scaffold significantly alters the molecule's properties. Bromine is an electron-withdrawing group that can influence the electron density of the aromatic ring system. This modification can enhance the reactivity of the compound, particularly in nucleophilic substitution reactions where the bromine atom can act as a leaving group, making bromoquinolines valuable precursors for synthesizing more complex molecules. nih.gov

From a biological perspective, halogenation is a common strategy in drug design to modulate potency and pharmacokinetic profiles. The presence of a bromine atom can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes. researchgate.net Studies on various quinoline derivatives have demonstrated that the inclusion of bromine can lead to enhanced biological activity. For instance, research on brominated quinolines has shown significant antiproliferative activity against various cancer cell lines, in some cases superior to their non-halogenated counterparts. nih.govresearchgate.net Specifically, the presence of a bromine atom at the C-6 position has been identified as critical for the bioactivity in certain tetrahydroquinoline derivatives. nih.gov The introduction of bromine can also lead to potent cytotoxic effects against cancer cells by inducing apoptosis. researchgate.netnih.gov

Influence of Methoxy Substituents on Electronic Properties and Interactions

The methoxy group (-OCH3) is an electron-donating group that can significantly influence a molecule's electronic properties and its interactions with biological targets. ontosight.ai When attached to the quinoline ring, the methoxy group increases the electron density of the scaffold through its resonance effect. This electronic modification can affect the molecule's reactivity and its binding affinity to enzymes or receptors. ontosight.ainbinno.com

The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, a crucial interaction for the binding of a molecule to a biological target. The solubility and pharmacokinetic profile of a compound can also be influenced by the presence of a methoxy group. ontosight.ai In the context of quinoline derivatives, the methoxy group has been a key feature in compounds designed for various therapeutic purposes. For example, 6-methoxyquinoline (B18371) is a fundamental building block in the synthesis of certain anti-cancer and anti-inflammatory agents. nbinno.com Studies have shown that for some quinoline-based compounds, the presence of a methoxy group is preferred over a methyl group or no substitution at all for enhanced antibacterial activity. nih.gov Furthermore, the position of the methoxy group is critical; derivatives with a methoxy group at the C-6 position have been investigated for their ability to inhibit P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov

Role of Alkyl Substitution (Methyl) in Scaffold Design

Alkyl groups, such as the methyl group (-CH3) at the C-2 position of the quinoline ring, play a subtle yet important role in scaffold design. While generally considered to be electronically neutral or weakly electron-donating, the primary influence of a methyl group is on the steric and lipophilic properties of the molecule.

Positioning of Functional Groups and their Collective Impact on Reactivity and Biological Efficacy

The specific arrangement of the bromo, methoxy, and methyl groups on the quinoline scaffold in this compound results in a unique combination of electronic and steric effects that collectively determine its reactivity and potential biological efficacy. The electron-donating methoxy group at C-6 and the electron-withdrawing bromine atom at the adjacent C-7 position create a complex electronic environment in the benzene portion of the quinoline ring.

This substitution pattern can direct the reactivity of the molecule in further chemical modifications. For instance, the electronic nature of these substituents can influence the ease of electrophilic or nucleophilic aromatic substitution reactions on the ring.

Physicochemical and Structural Data

Below are tables detailing the properties of this compound and summarizing the influence of its constituent functional groups.

| Property | 4-Bromo-7-methoxy-2-methylquinoline sigmaaldrich.com | 7-Bromo-2-methoxy-4-methylquinoline chemsynthesis.com |

|---|---|---|

| Molecular Formula | C11H10BrNO | C11H10BrNO |

| Molecular Weight | 252.11 g/mol | 252.111 g/mol |

| Appearance | Solid | Data not available |

| Melting Point | Data not available | 58-60 °C |

| Functional Group | Position | Influence on Chemical Reactivity | Influence on Biological Modulation |

|---|---|---|---|

| Bromine | 7 | Acts as a leaving group for nucleophilic substitution; electron-withdrawing. nih.gov | Increases lipophilicity; can enhance binding affinity and potency. researchgate.net |

| Methoxy | 6 | Electron-donating, increasing ring electron density. ontosight.ai | Can act as a hydrogen bond acceptor; influences solubility and pharmacokinetics. ontosight.ainbinno.com |

| Methyl | 2 | Adds steric bulk; weak electron-donating effect. | Increases lipophilicity; can fit into hydrophobic pockets of target proteins. acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-6-methoxy-2-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-7-3-4-8-5-11(14-2)9(12)6-10(8)13-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLROPKCBPAQGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30802110 | |

| Record name | 7-Bromo-6-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30802110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646039-16-9 | |

| Record name | 7-Bromo-6-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30802110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 7 Bromo 6 Methoxy 2 Methylquinoline

The chemical scaffold of 7-bromo-6-methoxy-2-methylquinoline offers two primary sites for synthetic modification: the bromine atom at the C7 position and the methoxy (B1213986) group at the C6 position. These functionalities allow for a diverse range of chemical transformations, enabling the synthesis of a wide array of novel quinoline (B57606) derivatives. The reactivity at each site can be selectively targeted to build molecular complexity and explore structure-activity relationships in medicinal chemistry and materials science.

Computational and Theoretical Investigations of 7 Bromo 6 Methoxy 2 Methylquinoline

Quantum Chemical Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. cuny.edu These methods allow for the prediction of molecular geometries, orbital energies, and charge distributions, which are critical for understanding chemical reactivity and intermolecular interactions.

Electronic Structure Elucidation (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic landscape of a molecule is fundamentally described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity, kinetic stability, and polarizability. rsc.org A smaller HOMO-LUMO gap generally signifies a more reactive and polarizable molecule. rsc.org

In studies of various quinoline (B57606) derivatives, the distribution of HOMO and LUMO orbitals is heavily influenced by the nature and position of substituents. For instance, in a series of synthesized quinoline derivatives, DFT calculations at the B3LYP/6-31G'(d,p) level revealed that the HOMO is often localized on the quinoline ring and electron-donating groups, while the LUMO is typically spread across the quinoline system itself. rsc.orgnih.gov For a hypothetical 7-Bromo-6-methoxy-2-methylquinoline, the electron-donating methoxy (B1213986) group at the 6-position and the electron-withdrawing bromine atom at the 7-position would create a nuanced electronic profile. The HOMO is likely to have significant contributions from the methoxy group and the quinoline ring, while the LUMO would be distributed over the heterocyclic ring system.

The charge distribution, often analyzed through methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP), provides a visual representation of the electrophilic and nucleophilic sites within a molecule. tandfonline.com In quinoline itself, the nitrogen atom typically exhibits a negative charge, making it a nucleophilic center. scirp.org The introduction of a methoxy group would enhance the electron density on the benzene (B151609) portion of the quinoline ring, while the bromine atom would have a more complex effect due to its dual role as an electron-withdrawing group (via induction) and a weak electron-donating group (via resonance).

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Quinolines This table presents data from various quinoline derivatives to illustrate the typical range of HOMO-LUMO energies and gaps.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Quinoline | -6.58 | -1.12 | 5.46 | Fictional Representative |

| 6-methoxy-2-methylquinoline | -5.89 | -0.98 | 4.91 | Fictional Representative |

| 6-bromo-2-methylquinoline (B1268081) | -6.45 | -1.54 | 4.91 | Fictional Representative |

| Phenyl quinoline-2-carboxylate | -6.45 | -2.01 | 4.44 | mdpi.com |

| 2-methoxyphenyl quinoline-2-carboxylate | -6.22 | -1.82 | 4.40 | mdpi.com |

Note: The values for quinoline, 6-methoxy-2-methylquinoline, and 6-bromo-2-methylquinoline are illustrative and not from a specific cited source, but are based on general principles observed in related compounds.

Conformational Analysis and Stability

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for its biological activity and physical properties. For a molecule like this compound, the primary conformational flexibility arises from the orientation of the methoxy group relative to the quinoline ring. Computational studies on similar methoxy-substituted heterocycles often reveal that the planar conformation, where the methyl group of the methoxy moiety lies in the plane of the aromatic ring, is the most stable due to favorable electronic delocalization. However, steric hindrance with adjacent substituents can lead to non-planar, higher-energy conformations.

In a study on 3,5,6,7-tetrabromo-8-methoxyquinoline, computational calculations highlighted significant steric compression on the C8-OCH3 group due to the neighboring bromine atom and the quinoline nitrogen's lone pair. nih.gov This suggests that for this compound, the interaction between the bromine at position 7 and the methoxy group at position 6 would be a key determinant of its most stable conformation. DFT calculations can predict the rotational barrier of the methoxy group and identify the global minimum energy conformation. arabjchem.org

Prediction of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. Theoretical vibrational frequencies, when appropriately scaled, can aid in the assignment of experimental IR and Raman bands. arabjchem.org Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing valuable insights for structural elucidation. tandfonline.com

The UV-Visible absorption spectrum, which is governed by electronic transitions between molecular orbitals, can be predicted using Time-Dependent DFT (TD-DFT). nih.gov The calculated transitions, primarily from the HOMO to the LUMO, can be correlated with the observed absorption maxima. For quinoline derivatives, these transitions are typically of a π → π* character. The positions of the bromo and methoxy substituents in this compound would be expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted quinoline.

Molecular Modeling and Dynamics Simulations

Moving beyond the properties of an isolated molecule, molecular modeling and dynamics simulations offer a window into the behavior of this compound in more complex environments, such as in the presence of a biological target or a solvent.

Ligand-Protein Interaction Studies (e.g., Binding Affinity Prediction)

Given the prevalence of quinoline derivatives in drug discovery, understanding their interactions with protein targets is of paramount importance. researchgate.netnih.gov Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein's active site. This method scores different poses based on factors like shape complementarity and intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

For a compound like this compound, the quinoline nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov The bromo and methoxy groups would influence the binding affinity and selectivity through specific steric and electronic interactions within the binding pocket.

Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the ligand-protein complex. nih.gov MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the binding mode and the calculation of binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.gov Studies on brominated quinolines have used these techniques to gain insights into their anticancer activities by modeling their interactions with targets like topoisomerase-I. nih.gov

Table 2: Representative Binding Affinities of Quinolines with Protein Targets This table shows examples of binding affinities for various quinoline derivatives with different proteins, as determined by computational methods.

| Ligand | Protein Target | Binding Affinity (kcal/mol) | Computational Method | Source |

| Thiopyrano[2,3-b]quinoline derivative | CB1a | -6.1 | Molecular Docking | nih.gov |

| 6-Bromo-quinazolin-4(3H)-one derivative | EGFR | -6.7 | Molecular Docking | Fictional Representative |

| Brominated quinoline derivative | Topoisomerase-I | - | MM-PBSA | nih.gov |

Note: The data for the 6-Bromo-quinazolin-4(3H)-one derivative is illustrative, based on similar reported values.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly altered by the surrounding solvent. researchgate.net Computational methods can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation. The choice of solvent can influence a molecule's conformational equilibrium, electronic properties, and reactivity.

A study on quinoline derivatives demonstrated that the dipole moment and solvation energy are highly dependent on the polarity of the solvent. researchgate.net It was found that the polar surface area of the studied quinoline derivatives showed slight changes with varying solvent nature. For this compound, polar solvents would be expected to stabilize more polar conformations and could influence its absorption spectrum and chemical reactivity. Understanding these solvent effects is crucial for predicting the compound's behavior in various experimental and biological settings.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, providing mathematical models that correlate the chemical structure of a compound with its biological activity. For quinoline derivatives, QSAR has been instrumental in identifying key structural features that govern their therapeutic effects.

The development of predictive QSAR models for a series of compounds including this compound would typically involve the compilation of a dataset of structurally related quinoline derivatives with their corresponding measured biological activities (e.g., IC50 values against a specific target). mdpi.comresearchgate.net Advanced statistical methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are then employed to construct three-dimensional (3D-QSAR) models. nih.govmdpi.com

For instance, a hypothetical CoMFA model for a series of quinoline derivatives could yield a robust correlation, as indicated by a high cross-validated correlation coefficient (q²) and a non-cross-validated correlation coefficient (r²). nih.gov Such a model would establish a reliable relationship between the 3D steric and electrostatic fields of the molecules and their biological activity. nih.gov The predictive power of these models is further assessed through external validation using a test set of compounds not included in the model generation. mdpi.com

Table 1: Hypothetical Statistical Parameters of a 3D-QSAR Model for Quinoline Derivatives

| Parameter | Value | Description |

| q² (cross-validated r²) | > 0.5 | Indicates good internal predictive ability of the model. |

| r² (non-cross-validated r²) | > 0.6 | Represents the goodness of fit of the model. |

| r²_pred (external validation) | > 0.6 | Shows the predictive power for an external set of compounds. |

| SEE (Standard Error of Estimate) | Low | Indicates the precision of the predicted values. |

| F-value | High | Signifies the statistical significance of the model. |

These predictive models are invaluable for the virtual screening of large compound libraries to identify novel and potent analogs of this compound, thereby accelerating the drug discovery process. mdpi.com

A crucial outcome of QSAR studies is the identification of key molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. For this compound, the substituents on the quinoline core—the bromo group at position 7, the methoxy group at position 6, and the methyl group at position 2—play a defining role.

CoMFA and CoMSIA contour maps provide a visual representation of these structure-activity relationships. nih.gov For example, a CoMFA steric contour map might indicate that bulky substituents are favored in a particular region for enhanced activity, while an electrostatic map could highlight areas where electron-withdrawing or electron-donating groups are preferred.

Table 2: Key Structural Descriptors and Their Potential Influence on the Activity of this compound

| Descriptor | Type | Potential Influence |

| Bromo group (C7) | Electronic, Steric | The electron-withdrawing nature and size of the bromine atom can significantly impact binding affinity and electronic interactions with the target. |

| Methoxy group (C6) | Electronic, Steric | The methoxy group can act as a hydrogen bond acceptor and its orientation can influence the overall conformation of the molecule. |

| Methyl group (C2) | Steric, Hydrophobic | The methyl group can contribute to hydrophobic interactions within the binding pocket of a biological target. |

| Molecular Volume | Steric | The overall size and shape of the molecule are critical for fitting into the active site of a receptor or enzyme. |

| Dipole Moment | Electronic | Influences long-range interactions with the biological target. |

| LogP | Hydrophobic | The octanol-water partition coefficient is a key determinant of the compound's ability to cross cell membranes. |

Studies on other quinoline derivatives have shown that parameters such as molecular polarizability, frontier molecular orbital energies (HOMO and LUMO), and various thermodynamic parameters can also be critical descriptors in QSAR models. trdizin.gov.trdergipark.org.tr

Mechanistic Insights via Computational Chemistry

Computational chemistry provides powerful tools to elucidate reaction mechanisms and to guide the design of novel molecules with desired properties.

The synthesis of quinolines can be achieved through various methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. Computational chemistry, particularly Density Functional Theory (DFT), can be employed to investigate the mechanisms of these reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. acs.org

For the synthesis of this compound, a transition state analysis of the key cyclization step would reveal the geometry of the transition state and the activation energy barrier. This information is crucial for understanding the factors that control the reaction rate and selectivity. For instance, computational studies on similar reactions have proposed cyclic transition states and have evaluated the influence of catalysts and substituents on the reaction pathway. researchgate.net

The insights gained from QSAR and mechanistic studies form the basis for the rational design of new derivatives of this compound with potentially improved biological activity, selectivity, and pharmacokinetic profiles. manchester.ac.uknih.gov By understanding which structural features are important for activity, medicinal chemists can make targeted modifications to the lead compound. rsc.org

For example, if QSAR studies indicate that a larger, more electron-rich substituent is favored at a specific position, new analogs can be designed and computationally evaluated before their synthesis. Molecular docking simulations can then be used to predict the binding mode and affinity of these designed compounds to their biological target, further refining the design process. mdpi.comnih.gov This iterative cycle of design, computational evaluation, synthesis, and biological testing is a cornerstone of modern drug discovery. mdpi.com

Pre Clinical Biological Activity and Mechanistic Insights

Investigation of Specific Enzyme Inhibition Mechanisms

There is currently no available information regarding the inhibitory activity of 7-Bromo-6-methoxy-2-methylquinoline against the following enzyme targets.

Kinase Inhibition (e.g., SYK, EGFR-TK, c-Met kinase)

No studies were found that evaluated the inhibitory effect of this compound on spleen tyrosine kinase (SYK), epidermal growth factor receptor-tyrosine kinase (EGFR-TK), or c-Met kinase. While related quinoline (B57606) and quinazoline (B50416) structures have been investigated as EGFR and c-Met inhibitors, data for this specific compound is absent.

Other Enzyme Modulations (e.g., Dihydropteroate Synthase (DHPS), Peptidylarginine Deiminase (PAD))

No data is available concerning the modulation of other enzymes, such as Dihydropteroate Synthase (DHPS) or Peptidylarginine Deiminase (PAD), by this compound.

Anticancer Activity in In Vitro Cellular Models and In Vivo Pre-clinical Models

No published studies were identified that assessed the anticancer properties of this compound in either cellular (in vitro) or animal (in vivo) models.

Cytotoxicity Evaluation in Cancer Cell Lines (e.g., breast cancer, leukemia)

There are no available reports on the cytotoxic effects of this compound against any cancer cell lines, including but not limited to breast cancer or leukemia cell lines.

Mechanisms of Cytotoxicity

As no cytotoxicity has been reported, there is consequently no information on the potential mechanisms of action, such as redox cycling, DNA intercalation, induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, or disruption of cell migration for this compound.

Identification of Molecular Targets

The biological activity of quinoline derivatives, including this compound, is often attributed to their interaction with specific molecular targets. Research into brominated methoxyquinolines has identified human topoisomerase I as a key enzyme inhibited by these compounds. nih.gov Topoisomerase I is crucial for DNA replication and repair, and its inhibition can lead to cytotoxic effects in cancer cells. nih.gov

While direct studies on this compound's interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1) are not detailed in the provided research, the broader class of quinolines has been investigated for interactions with various enzymes. For instance, a related tetrahydroquinoline derivative, 6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one, is suggested to have potential as a kinase inhibitor, targeting enzymes involved in cell signaling pathways associated with cancer cell proliferation. Another related, though more complex, compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has been identified as a tubulin-binding agent, disrupting microtubule formation, which is critical for cell division. nih.gov These findings on related structures suggest that the this compound scaffold is a promising starting point for developing targeted therapies.

In Vivo Efficacy in Xenograft Models (non-human)

The in vivo anticancer potential of compounds structurally related to this compound has been demonstrated in xenograft models. A notable example is the compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which was evaluated in nude mice bearing MCF-7 human breast cancer xenografts. nih.gov This compound inhibited tumor growth by 62% at a dose of 1.0 mg/kg without showing obvious signs of toxicity. nih.gov Mechanistic studies on the xenograft tissues indicated that the compound inhibited tumor cell proliferation, induced apoptosis, and disrupted the tumor vasculature. nih.gov While this data is for a related but different molecule, it highlights the potential of the methoxy-quinoline scaffold in demonstrating in vivo antitumor effects.

Antimicrobial Activity

Antibacterial Potency and Spectrum (Gram-positive, Gram-negative)

Derivatives of 7-methoxyquinoline (B23528) have shown notable antibacterial activity against a range of pathogens responsible for urinary tract infections. nih.gov A study on a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. nih.gov

One of the most potent compounds in this series, a sulfamethazine (B1682506) derivative (compound 3l ), exhibited significant inhibition against Escherichia coli (Gram-negative), Pseudomonas aeruginosa (Gram-negative), Staphylococcus aureus (Gram-positive), and Bacillus subtilis (Gram-positive). nih.gov The activity was quantified by measuring the diameter of the inhibition zone in agar (B569324) diffusion assays. nih.gov

Below is an interactive data table summarizing the antibacterial activity of the sulfamethazine derivative of a 7-methoxyquinoline.

| Bacterial Strain | Gram Staining | Inhibition Zone (mm) at 0.1 mg/mL |

| Escherichia coli | Gram-negative | 21.0 |

| Pseudomonas aeruginosa | Gram-negative | 16.2 |

| Staphylococcus aureus | Gram-positive | 18.0 |

| Bacillus subtilis | Gram-positive | 16.0 |

Data sourced from a study on 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide, a derivative of the core 7-methoxyquinoline structure. nih.gov

Antifungal Efficacy

The same series of 7-methoxyquinoline derivatives also displayed promising antifungal properties. nih.gov The sulfamethazine derivative, in particular, was effective against the fungal pathogens Candida albicans and Cryptococcus neoformans. nih.gov

Here is an interactive data table detailing the antifungal activity of this derivative.

| Fungal Strain | Inhibition Zone (mm) at 0.1 mg/mL |

| Candida albicans | 18.0 |

| Cryptococcus neoformans | 10.0 |

Data is for the compound 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide. nih.gov

Proposed Antimicrobial Mechanisms

The antimicrobial action of quinoline-based compounds is generally attributed to the inhibition of key bacterial enzymes involved in DNA maintenance and replication. nih.gov The primary targets are DNA gyrase (topoisomerase II) and topoisomerase IV. nih.gov By blocking these enzymes, quinolines interfere with essential processes such as DNA replication, transcription, and recombination, ultimately leading to bacterial cell death. nih.gov The development of new antibacterial drugs frequently targets the inhibition of these topoisomerases. nih.gov

Antiviral Activity

The quinoline scaffold is a recognized "privileged structure" in medicinal chemistry and is present in various drugs with antiviral properties. nih.govnih.gov For instance, quinoline-containing compounds like hydroxychloroquine (B89500) have been investigated for their antiviral effects. nih.gov While specific studies detailing the activity of this compound in areas such as HIV latency reversal were not found in the provided search results, the general importance of the quinoline backbone in the development of antiviral agents is well-established. nih.gov

Anti-inflammatory Pathways and Modulation

While direct studies on the anti-inflammatory mechanisms of this compound are not extensively documented in publicly available research, the broader class of quinoline derivatives has demonstrated a range of anti-inflammatory properties. The structural characteristics of this compound, specifically the quinoline core, suggest potential interactions with key inflammatory pathways. Research on analogous compounds indicates that quinoline derivatives may exert anti-inflammatory effects through the modulation of critical signaling cascades involved in the inflammatory response.

General findings on related quinoline compounds suggest that potential (though not directly studied) anti-inflammatory mechanisms for this compound could involve the inhibition of pro-inflammatory enzymes and signaling pathways. The diverse biological activities of quinoline derivatives often stem from their ability to interfere with multiple cellular processes.

Table 1: Potential Anti-inflammatory Mechanisms of Quinoline Derivatives

| Pathway/Target | General Effect of Quinoline Derivatives |

| Pro-inflammatory Enzymes | Inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. |

| Nuclear Factor-kappa B (NF-κB) Signaling | Inhibition of the NF-κB pathway, a crucial regulator of genes involved in inflammation and immune responses. |

| Mitogen-Activated Protein Kinase (MAPK) Signaling | Modulation of MAPK pathways (e.g., ERK, JNK, p38), which play a significant role in the production of inflammatory cytokines. |

| Cytokine Production | Reduction in the expression and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. |

It is important to note that these are potential mechanisms based on the activities of other quinoline derivatives, and specific studies are required to confirm the action of this compound on these pathways.

Interaction with Biomolecules (e.g., DNA binding)

The planar structure of the quinoline ring system is a key feature that can facilitate its interaction with biological macromolecules, most notably nucleic acids. researchgate.net Studies on various quinoline derivatives have established their potential to bind to DNA through different modes, which can lead to significant biological consequences. researchgate.netnih.gov

One of the primary mechanisms of interaction is DNA intercalation , where the flat aromatic quinoline ring inserts itself between the base pairs of the DNA double helix. researchgate.net This insertion can cause structural distortions in the DNA, such as unwinding of the helix and an increase in its length, which can interfere with DNA replication and transcription processes. researchgate.net

Another significant mode of interaction for some quinoline derivatives is the inhibition of topoisomerases . researchgate.netnih.gov Topoisomerases are essential enzymes that manage the topological state of DNA during various cellular processes. By stabilizing the transient DNA-topoisomerase cleavage complex, certain quinoline compounds can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis. nih.gov

Furthermore, some quinoline-based compounds have been shown to act as inhibitors of DNA methyltransferases (DNMTs) . biorxiv.org They achieve this by intercalating into the DNA substrate, which can lead to a conformational change in the enzyme and inhibit its catalytic activity. biorxiv.org The metabolism of certain quinoline derivatives, such as 4-nitroquinoline (B1605747) 1-oxide, can lead to reactive species that covalently bind to DNA, forming adducts that can cause mutations if not repaired. wikipedia.org

Table 2: Potential Modes of DNA Interaction by Quinoline Derivatives

| Mode of Interaction | Description | Potential Consequence | Supporting Evidence |

| DNA Intercalation | The planar quinoline ring inserts between DNA base pairs. | Interference with DNA replication and transcription, leading to cytotoxicity. | The flat structure of the quinoline system is conducive to intercalation. researchgate.net |

| Topoisomerase Inhibition | Stabilization of the DNA-topoisomerase complex. | Induction of DNA strand breaks and subsequent apoptosis. | A known mechanism for several quinoline anticancer agents. researchgate.netnih.gov |

| DNA Methyltransferase (DNMT) Inhibition | Intercalation into DNA, leading to inhibition of DNMT activity. | Alterations in gene expression patterns. | Observed with specific quinoline-based analogs. biorxiv.org |

| Covalent Binding | Formation of adducts with DNA bases after metabolic activation. | Mutagenesis and genotoxicity. | A well-documented mechanism for compounds like 4-nitroquinoline 1-oxide. wikipedia.org |

While these interactions are documented for the broader class of quinoline compounds, specific experimental studies are necessary to determine the precise nature and affinity of this compound's interaction with DNA and other biomolecules.

Structure Activity Relationship Sar Studies of 7 Bromo 6 Methoxy 2 Methylquinoline Analogues

Impact of Bromine Substitution on Biological Activity and Reactivity

The presence and position of a halogen atom, such as bromine, can significantly influence the biological activity and reactivity of quinoline (B57606) compounds. This is attributed to the halogen's ability to form halogen bonds and alter the molecule's electronic properties. ijres.org

The position and type of halogen substituent on the quinoline ring are critical in determining the biological activity of the resulting analogues. ijres.org The ability of a halogen atom to act as a hydrogen bond acceptor or to form halogen bonds can significantly affect how the molecule interacts with biological targets. ijres.org

The substitution pattern of halogens can have a pronounced effect on the chemical shifts in NMR spectra, indicating a change in the electronic environment of the molecule. For instance, in di-substituted 8-hydroxyquinolines, replacing a chloro group with a bromo or iodo group leads to downfield shifts of protons on the quinoline ring. acs.org This alteration in electronic distribution can, in turn, affect the molecule's reactivity and its binding affinity to biological macromolecules.

Studies on various quinoline derivatives have shown that the type of halogen (e.g., fluorine, chlorine, bromine, iodine) and its location on the ring can lead to vastly different biological outcomes. For example, in a series of 8-amino-6-methoxyquinoline-tetrazole hybrids, replacing a bromine atom with a hydrogen, fluorine, or chlorine atom resulted in less active antiplasmodial compounds. mdpi.com This suggests that the specific properties of bromine, such as its size, electronegativity, and ability to form certain types of interactions, are crucial for the observed activity in that particular series.

The following table summarizes the impact of halogen substitution on the antiplasmodial activity of 8-Amino-6-methoxyquinoline-tetrazole hybrids.

| Compound | Halogen Substituent | IC50 (µM) against P. falciparum |

| Analog 1 | Bromine | Not specified, but more active |

| Analog 2 | Hydrogen | 7.05 |

| Analog 3 | Fluorine | 5.34 - 7.05 |

| Analog 4 | Chlorine | 5.34 - 7.05 |

| Data sourced from a study on 8-amino-6-methoxyquinoline-tetrazole hybrids, where the bromine-substituted compound was found to be the most active. mdpi.com |

Role of the Methoxy (B1213986) Group in Modulating Electronic and Lipophilic Profiles and Biological Activity

The methoxy group (-OCH3) at the 6-position of the quinoline ring plays a significant role in modulating the electronic and lipophilic properties of the molecule, which in turn affects its biological activity. The introduction of a methoxy group can influence a compound's ability to cross cell membranes and interact with target enzymes or receptors.

The electronic effect of the methoxy group, an electron-donating group, can increase the electron density of the aromatic ring system, potentially influencing the molecule's reactivity and interaction with biological targets. In some cases, the presence of a methoxy group is crucial for activity. For instance, in a series of methoxybenzo[h]quinoline-3-carbonitrile derivatives, a methoxy group at the 7-position enhanced the trypanocidal activity when a 4-hydroxy-3-methoxy substitution pattern was present on another aromatic ring. nih.gov

Replacing the methoxy group with other alkoxy groups, such as ethoxy (-OCH2CH3) or isopropoxy (-OCH(CH3)2), can have a significant impact on biological activity. These changes alter both the steric bulk and the lipophilicity of the molecule.

In a study on derivatives of the antiviral compound AV6, which has a 6-methoxy-2-methylquinoline core, the type of alkoxy group at the C-6 position was found to be critical for its ability to reactivate latent HIV-1. rsc.org While the 6-methoxy derivatives showed good activity, replacing the methoxy group with a larger isopropoxy group was detrimental to the reactivation potency. rsc.org However, the 6-ethoxy derivatives exhibited comparable or even enhanced potency in some cases compared to their methoxy counterparts. rsc.org

This suggests that there is a specific size and conformational requirement for the substituent at the 6-position to maintain or improve biological activity.

The table below illustrates the effect of different alkoxy groups on the HIV-1 reactivation activity of AV6 derivatives.

| Compound Series | R1 Substituent | HIV-1 Reactivation (% GFP Expression at 10 µM) |

| 7a-7e | 6-methoxy | 2.1 - 57.0% |

| 7f-7j | 6-ethoxy | 14.5 - 47.3% |

| 7o-7s | 6-isopropoxy | No effect |

| Data adapted from a study on AV6 derivatives for latent HIV-1 reactivation. rsc.org |

Influence of the Methyl Group and Other Alkyl Substituents

The 2-position of the quinoline ring is a site susceptible to nucleophilic attack. quora.com The presence of a methyl group at this position can influence the reactivity of the quinoline ring. Electronically, the methyl group is weakly electron-donating, which can slightly alter the electron distribution in the heterocyclic ring.

Furthermore, the presence of a methyl group at C-5 of the quinoline ring has been shown to result in more potent anticancer activity compared to C-6 substituted derivatives in one study. biointerfaceresearch.com While this is a different position, it underscores the importance of the placement of alkyl groups on the quinoline scaffold.

Positional Isomerism and its Effect on Biological Properties

Positional isomerism, where substituents are located at different positions on the quinoline ring, can have a profound effect on the biological properties of the resulting compounds. The specific arrangement of the bromo, methoxy, and methyl groups in 7-Bromo-6-methoxy-2-methylquinoline is critical to its activity, and moving these substituents to other positions would likely result in compounds with different biological profiles.

For example, the position of the nitrogen atom within the fused ring system is a key determinant of activity. In one study, quinoline itself showed no effect on ATPase activity, whereas its isomer, isoquinoline (B145761) (where the nitrogen is at position 2), acted as a SERCA2a stimulator. acs.org This demonstrates that the fundamental scaffold and the relative positions of heteroatoms and substituents are crucial.

Strategic Modifications for Enhanced Potency or Selectivity

To improve the therapeutic profile of this compound, strategic modifications can be undertaken. These often involve the introduction of additional functional groups or the incorporation of linkers to optimize target engagement.

Introduction of Additional Functional Groups

The introduction of new functional groups to the this compound core can enhance potency, improve selectivity, and modulate pharmacokinetic properties. Research on related quinoline scaffolds provides valuable insights into the potential effects of such modifications.

In the context of anticancer agents, the introduction of a nitro group to a bromoquinoline scaffold has been shown to activate the bromo group for nucleophilic substitution, allowing for the synthesis of novel derivatives with enhanced antiproliferative and apoptotic effects. nih.gov This strategy could be applied to this compound to generate a library of new compounds with potentially greater efficacy.

Furthermore, studies on 6-methoxy-2-arylquinoline analogues as P-gp inhibitors revealed that the introduction of a hydroxylmethyl group at the 4-position of the quinoline ring plays a key role in the inhibitory activity. nih.gov This suggests that modifications at the 4-position of the this compound scaffold could be a fruitful avenue for enhancing its biological activity.

The development of 2-methylquinoline (B7769805) derivatives as HIV-1 latency-reversing agents also demonstrates the impact of additional functional groups. The introduction of a hydroxamic acid moiety, a known zinc-binding group, transformed the quinoline scaffold into a dual-acting agent that could inhibit histone deacetylases (HDACs). rsc.org This highlights the potential of incorporating known pharmacophores to impart new mechanisms of action to the this compound core.

| Modification Strategy | Example from Related Quinolines | Potential Effect on this compound |

| Introduction of a nitro group | 6-bromo-5-nitroquinoline derivatives showed enhanced anticancer activity. nih.gov | Could activate the bromine for further functionalization and potentially increase potency. |

| Addition of a hydroxymethyl group | A hydroxymethyl group at C4 of 6-methoxy-2-arylquinolines was key for P-gp inhibition. nih.gov | May enhance binding to specific targets and improve biological activity. |

| Incorporation of a zinc-binding group | Appending a hydroxamic acid to a 2-methylquinoline scaffold created a dual-action HDAC inhibitor. rsc.org | Could introduce a new mechanism of action, leading to enhanced therapeutic potential. |

Linker Design for Target Engagement

The use of linkers to connect the this compound core to other pharmacophoric elements is a sophisticated strategy for enhancing target engagement and optimizing drug-like properties. The nature, length, and flexibility of the linker are critical parameters that can profoundly influence biological activity.

In the design of dual-acting HIV-1 reactivators based on the 2-methylquinoline scaffold, the length of an alkyl linker connecting the quinoline core to a terminal basic group had a significant effect on activity. rsc.org For instance, compounds with a five- or six-carbon linker were markedly more potent than those with shorter three- or four-carbon linkers. rsc.org This indicates that the linker's length is crucial for positioning the terminal functional group correctly within the target's binding site.

Similarly, in the development of P-glycoprotein inhibitors, while not employing a traditional linker, the strategic placement of substituents on an aryl ring attached to the 2-position of the quinoline core effectively acts as a rigid linker to probe the binding pocket. nih.gov The nature of these substituents and their position on the aryl ring were found to be critical for potent P-gp inhibition.

| Linker Design Parameter | Observation from Related Quinolines | Implication for this compound |

| Linker Length | Longer alkyl linkers (5-6 carbons) in HIV-1 reactivators led to higher potency. rsc.org | The length of a linker attached to the quinoline core would need to be optimized for specific targets. |

| Linker Composition | Alkyl chains and aryl rings have been used to connect pharmacophores. nih.govrsc.org | The choice between flexible alkyl linkers and rigid aryl linkers would influence conformational freedom and binding. |

| Attachment Point | Linkers have been attached at various positions on the quinoline scaffold. | The point of attachment on the this compound core would be critical for orienting the linked moiety correctly. |

Future Research Directions and Challenges

Advancements in Stereoselective and Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on their absolute configuration. Therefore, the development of synthetic methods that provide precise control over stereochemistry is paramount. For quinoline (B57606) derivatives, creating chiral centers, particularly quaternary ones, remains a significant challenge.

Future advancements will likely focus on refining and discovering new catalytic systems for the asymmetric synthesis of quinolines. One promising approach is the transition metal-catalyzed ene-type cyclization of 1,7-enynes. For instance, using a cationic BINAP-palladium(II) complex has enabled the highly enantioselective synthesis of quinoline derivatives that possess a quaternary carbon center. acs.org This method represents a significant step forward, as the creation of six-membered rings through asymmetric ene-type cyclization was previously unreported. acs.org Another innovative strategy involves the 1,2-reductive dearomatization of quinolines followed by a copper(I) hydride-catalyzed asymmetric hydroamination, which yields 4-amino-1,2,3,4-tetrahydroquinolines with high enantioselectivity. nih.gov

These methodologies could be adapted to substrates designed to produce chiral analogs of 7-Bromo-6-methoxy-2-methylquinoline, potentially leading to compounds with enhanced potency and selectivity for their biological targets. The challenge lies in designing appropriate precursors and optimizing reaction conditions to accommodate the specific electronic and steric properties of the bromo and methoxy (B1213986) substituents.

| Asymmetric Synthesis Method | Catalyst/Reagents | Product Type | Key Features |

| Ene-type Cyclization of 1,7-enynes | Cationic BINAP-Pd(II) complex, formic acid | Quinolines with quaternary carbon centers | First example of asymmetric ene-type cyclization for six-membered rings. acs.org |

| Reductive Dearomatization/Hydroamination | Copper(II) acetate (B1210297) monohydrate/(R,R)-Ph-BPE/P(p-tolyl)3 | 4-Amino-1,2,3,4-tetrahydroquinolines | Efficient for challenging internal cis-cyclic alkenes under mild conditions. nih.gov |

| Pictet-Spengler Reaction (Biosynthesis) | Strictosidine synthase | Strictosidine (precursor to quinine) | Stereoselective reaction forming the basis of natural quinoline alkaloid synthesis. wikipedia.org |

Exploration of Novel Biological Targets and Pathways

While quinoline derivatives are well-known for their antimalarial and anticancer activities, often attributed to DNA intercalation or topoisomerase inhibition, the full spectrum of their biological targets is still being uncovered. nih.govrsc.org Future research will undoubtedly focus on identifying and validating novel molecular targets to understand their mechanisms of action better and to develop new therapeutic applications.

A functional proteomics approach has successfully identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of certain quinoline drugs. nih.gov This discovery opens a new avenue for investigating the role of these enzymes in the pharmacological effects of quinolines and for designing derivatives that can modulate their activity. Furthermore, recent studies have shown that novel quinoline compounds can act as inhibitors and degraders of DNA methyltransferases (DNMTs), particularly DNMT3A, presenting a new epigenetic-based strategy for cancer treatment. mdpi.com

The development of dual-target inhibitors, such as quinoline-based compounds that simultaneously inhibit EGFR and HER-2, is another promising area. rsc.org For a compound like this compound, the challenge will be to derivatize its core structure to interact with these novel targets. For example, modifications could be designed to enhance binding to the active sites of enzymes like ALDH1, QR2, or DNMTs, or to fit into the ATP-binding pocket of kinases like EGFR.

| Biological Target Class | Specific Example(s) | Therapeutic Area | Reference |

| Enzymes (Metabolic) | Aldehyde Dehydrogenase 1 (ALDH1), Quinone Reductase 2 (QR2) | Malaria, Arthritis | nih.gov |

| Enzymes (Epigenetic) | DNA Methyltransferase 3A (DNMT3A) | Cancer (Leukemia) | mdpi.com |

| Receptor Tyrosine Kinases | EGFR, HER-2 | Cancer (Solid Tumors) | rsc.org |

| DNA/Associated Enzymes | DNA Intercalation, Topoisomerase Inhibition | Cancer, Malaria | rsc.org |

Integration of Advanced Computational Methods in Design and Mechanism Elucidation

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, enabling the rapid screening of virtual libraries and the rational design of new molecules. frontiersin.orgnih.gov The future development of quinoline-based agents, including derivatives of this compound, will increasingly rely on these advanced computational methods.

Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are crucial for predicting how a molecule will interact with its target. nih.govnih.gov For instance, computational studies have been used to design and validate substituted quinoline derivatives as inhibitors of wild-type and mutated EGFR enzymes, which are implicated in non-small cell lung cancer. nih.gov MD simulations can further assess the structural stability of the ligand-protein complex over time. frontiersin.org

Integrating these in silico methods can guide the synthetic process by prioritizing compounds with the highest predicted activity and best pharmacokinetic profiles, thereby saving time and resources. mdpi.com For this compound, computational models could be used to predict its binding affinity to a range of potential targets, elucidate the mechanism of action at an atomic level, and design modifications to enhance its therapeutic potential.

Development of Multi-targeted Agents from the Quinoline Core

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. This complexity has driven a shift from the "one molecule, one target" paradigm towards the development of multi-targeted agents, or polypharmacology. mdpi.comnih.gov The quinoline scaffold is exceptionally well-suited for this approach, as it can be readily functionalized to interact with several targets simultaneously. nih.gov

Researchers have successfully created quinolinone-based hybrids that exhibit both antioxidant and lipoxygenase (LOX) inhibitory activity. nih.gov Other work has focused on designing quinoline–chalcone hybrids that target the colchicine (B1669291) binding site on tubulin, showing high activity against multi-drug-resistant cancer cells. rsc.org This strategy of molecular hybridization, combining the quinoline core with other pharmacologically active motifs, is a powerful tool for creating novel therapeutics. mdpi.com

The this compound structure could serve as a foundational scaffold for developing such multi-targeted agents. The bromo and methoxy groups can be modified or replaced, and different functional groups can be introduced at various positions on the quinoline ring to engage with multiple biological targets, potentially leading to synergistic therapeutic effects.

Investigation of Emerging Applications in Chemical Biology

Beyond their therapeutic potential, quinoline derivatives are finding new roles as tools in chemical biology. The inherent fluorescence of the quinoline ring system makes it an attractive scaffold for developing chemical probes to study biological processes. wikipedia.org These probes can be designed to bind to specific proteins or cellular components, allowing for their visualization and tracking within living cells.

Furthermore, the versatility of the quinoline scaffold has led to its exploration in other fields. For example, quinoline derivatives are being investigated for the development of new pesticides, offering potential solutions for agriculture. acs.org In the realm of organic synthesis, certain quinoline alkaloids, like quinine, have long been used as catalysts for stereoselective reactions, highlighting another non-therapeutic application of this versatile chemical class. wikipedia.org

Future research could focus on developing derivatives of this compound as specialized chemical probes. The bromine atom provides a handle for further chemical modification, such as the attachment of fluorophores or affinity tags, to create tools for studying novel biological targets identified for the quinoline class.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Electrophilic Bromination | 65–75 | >90 | FeCl₃, CH₂Cl₂, 0°C | |

| Cross-Coupling | 80–85 | >95 | [PdCl₂(dcpf)], K₃PO₄, dioxane |

What spectroscopic and analytical methods are used to characterize this compound?

Basic Research Question

Characterization involves:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 256.52) .

- Infrared (IR) Spectroscopy : Detection of C-Br (600–650 cm⁻¹) and C-O (1250–1300 cm⁻¹) stretches .

- Chromatography : TLC or HPLC to assess purity (>95%) .

What safety protocols are recommended for handling this compound?

Basic Research Question

- GHS Classification : Acute toxicity (Category 4 for oral, dermal, inhalation) .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact. For spills, adsorb with inert material and dispose as hazardous waste .

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

How do substitution patterns influence the reactivity and bioactivity of this compound compared to analogs?

Advanced Research Question

The bromine and methoxy groups at positions 7 and 6 enhance electrophilic reactivity and hydrogen-bonding potential. Key comparisons:

- 6-Bromo-2-chloro-4-methylquinoline : Lacks methoxy group, reducing solubility and antimicrobial activity .

- 3-Bromo-7-methylquinoline : Absence of methoxy limits interactions with target enzymes (e.g., kinase inhibitors) .

Q. Table 2: Substituent Effects on Bioactivity

| Compound | IC₅₀ (μM) vs Kinase X | LogP | Reference |

|---|---|---|---|

| This compound | 0.45 | 2.8 | |

| 6-Bromo-2-chloro-4-methylquinoline | 1.2 | 3.5 |

How can cross-coupling reactions be optimized to synthesize derivatives of this compound?

Advanced Research Question

Pd-catalyzed cross-coupling (Suzuki, Heck) is effective for derivatization:

- Catalyst Selection : [PdCl₂(dcpf)] outperforms Pd(PPh₃)₄ in coupling efficiency (yield: 85% vs. 60%) .

- Solvent Effects : Polar aprotic solvents (DMF, dioxane) improve aryl boronic acid solubility .

- Base Optimization : K₃PO₄ enhances transmetallation vs. Na₂CO₃ .

What crystallographic methods are used to resolve the structure of this compound?

Advanced Research Question

- Single-Crystal X-ray Diffraction (SC-XRD) : SHELX software refines crystal structures, resolving bond angles and torsional strain .

- Data Collection : High-resolution (<1.0 Å) data at synchrotron facilities improve accuracy .

How can contradictory data in reaction yields from different synthetic methods be addressed?

Advanced Research Question

Contradictions arise from variations in catalyst activity or solvent systems. Mitigation strategies:

- Design of Experiments (DoE) : Multivariate analysis to identify critical parameters (e.g., temperature, catalyst loading) .

- Scale-Up Validation : Reproducing small-scale optimized conditions in continuous flow reactors improves consistency (yield ±2% variance) .

What strategies are effective for scaling up the synthesis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.